molecular formula C8H5F3O2 B1316259 Methyl 2,4,5-trifluorobenzoate CAS No. 20372-66-1

Methyl 2,4,5-trifluorobenzoate

Cat. No. B1316259
CAS RN: 20372-66-1
M. Wt: 190.12 g/mol
InChI Key: WHJMGBFVYCLTFS-UHFFFAOYSA-N
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Description

Methyl 2,4,5-trifluorobenzoate, also known as methyl 2,4,5-trifluorobenzoic acid, is a chemical compound that belongs to the family of benzoates. It has a CAS Number of 20372-66-1 and a molecular weight of 190.12 .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 2,4,5-trifluorobenzoate . Its InChI Code is 1S/C8H5F3O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3 . The molecular formula is C8H5F3O2 .


Physical And Chemical Properties Analysis

Methyl 2,4,5-trifluorobenzoate has a density of 1.358g/cm3 . It has a boiling point of 211.7ºC at 760 mmHg . The compound is solid-fused at ambient temperature . Its flash point is 130-135/100mm .

Scientific Research Applications

Synthesis and Pharmaceutical Industry Applications

Methyl 2,4,5-trifluorobenzoate is a significant compound in the synthesis of various chemicals and pharmaceuticals. Deng et al. (2015) highlighted its use in the synthesis of 2,4,5-trifluorobenzoic acid, a valuable intermediate in the pharmaceutical industry and material science. They developed a continuous microflow process for its synthesis, which is crucial for the efficient production of this compound (Deng et al., 2015).

Chemical Engineering and Environmental Impact

In chemical engineering, the synthesis and reactions involving methyl 2,4,5-trifluorobenzoate have been explored to minimize environmental impact. For example, Fu et al. (2016) studied thecopper-catalyzed decarboxylation of 2,4,5-trifluorobenzoic acid in an environmentally friendly process. This research is particularly relevant for producing raw materials like 1,2,4-trifluorobenzene, used in diabetes medications, emphasizing the need for greener synthesis methods in the pharmaceutical industry (Fu et al., 2016).

Material Science and Supramolecular Chemistry

In material science, methyl 2,4,5-trifluorobenzoate plays a role in forming intricate molecular structures. Ge et al. (2013) synthesized a complex using the 2,4,5-trifluorobenzoate ligand, revealing how weak interactions, including those involving fluorine atoms, can lead to the formation of three-dimensional supramolecular networks. This finding is significant for developing novel materials and understanding molecular interactions in complex systems (Ge et al., 2013).

Analytical Chemistry and Environmental Analysis

Analytical methods involving methyl 2,4,5-trifluorobenzoate are essential for environmental monitoring. Kiss and Fries (2009) researched the occurrence of benzotriazoles in rivers, using analytical methods that likely involve derivatives like methyl 2,4,5-trifluorobenzoate for accurate detection and quantification. This research is critical for assessing environmental pollution and understanding the impact of industrial chemicals on natural water bodies (Kiss & Fries, 2009).

Safety And Hazards

Methyl 2,4,5-trifluorobenzoate is considered hazardous. It has a GHS07 pictogram, and its signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Avoid breathing dust/fume/gas/mist/vapours/spray), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

methyl 2,4,5-trifluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJMGBFVYCLTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564986
Record name Methyl 2,4,5-trifluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4,5-trifluorobenzoate

CAS RN

20372-66-1
Record name Methyl 2,4,5-trifluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JI DeGraw, M Cory, WA Skinner - Journal of Chemical & …, 1968 - ACS Publications
In THE COURSE of a program designed to evaluate compounds for their ability to inhibit the enzyme phenylalanine hydroxylase (1) the authors were interested in the preparation of 3, 4…
Number of citations: 4 pubs.acs.org
S Kacem
Number of citations: 0

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